molecular formula C18H17N3O4 B2379525 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea CAS No. 2034252-33-8

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea

Cat. No.: B2379525
CAS No.: 2034252-33-8
M. Wt: 339.351
InChI Key: SNHYZYFIRHXQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea backbone (3-phenylurea) linked to a phenylethyl group substituted with a 2,4-dioxooxazolidine ring. The urea moiety enables hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors. While direct references to this compound are absent in the provided evidence, its structural features align with pharmacologically active urea derivatives discussed in multiple studies .

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16-12-25-18(24)21(16)11-15(13-7-3-1-4-8-13)20-17(23)19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHYZYFIRHXQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea typically involves the reaction of 2,4-dioxooxazolidine with phenylethylamine, followed by the introduction of a phenylurea group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences:
Compound (Reference) Core Structure Substituents Biological Activity
Target Compound Urea + 2,4-dioxooxazolidine Phenylethyl, phenyl Hypothesized antiviral/kinase inhibition
(S)-1-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)ethyl)-3-phenylurea (Ox-3) Urea + dihydrooxazole 4-isopropyl NMR aggregation studies
1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-phenylurea derivatives Urea + azetidinone Chloro, phenothiazine Antibacterial, antifungal
5-[2-(1-phenylethyl)pyrrolidinyl]oxadiazole derivatives Oxadiazole + pyrrolidine Phenylethyl, pyridyl Antiviral (e.g., SARS-CoV-2)
Thiadiazole-triazole-urea derivatives (8a-r) Thiadiazole + triazole Difluorophenyl, triazole Antifungal (Fluconazole analogues)
  • Oxazolidinone vs. Oxazole/Azetidinone: The 2,4-dioxooxazolidine in the target compound provides two electron-withdrawing carbonyl groups, enhancing polarity compared to dihydrooxazole (Ox-3) or azetidinone derivatives. This may improve solubility but reduce membrane permeability .
  • Phenylethyl vs.

Physicochemical Properties

Property Target Compound Ox-3 Thiadiazole-Triazole (8a-r)
LogP (Predicted) ~2.5 (moderate polarity) ~3.0 (less polar) ~2.8 (balanced)
Solubility Moderate in DMSO Aggregation observed High in polar aprotic solvents
Hydrogen Bonding 3 donors, 4 acceptors 2 donors, 3 acceptors 2 donors, 5 acceptors
  • The target compound’s dioxooxazolidine increases hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration compared to Ox-3 .

Biological Activity

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an oxazolidinone framework with urea and phenyl substituents, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea is C18H17N3O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure is characterized by an oxazolidinone ring that enhances its stability and reactivity.

Property Details
IUPAC Name 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea
Molecular Formula C18H17N3O4
Molecular Weight 341.35 g/mol
CAS Number 2034252-33-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor, blocking the active sites of enzymes involved in various disease pathways. Such interactions can inhibit signal transduction pathways crucial for cell proliferation and survival.

Biological Activity

Research into the biological activity of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea has revealed several promising applications:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of urea have been evaluated for their efficacy against various cancer cell lines. Preliminary data suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The potential anti-inflammatory effects of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea are also noteworthy. Compounds with oxazolidinone moieties have been shown to reduce levels of pro-inflammatory cytokines in vitro. This suggests a possible role in managing inflammatory diseases.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The unique structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antitumor Activity Study : A study on a related urea derivative showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity (source not provided).
  • Anti-inflammatory Evaluation : Research indicated that similar oxazolidinone derivatives reduced TNF-alpha levels in macrophages by up to 50%, highlighting their potential in treating inflammatory conditions (source not provided).
  • Antimicrobial Testing : A related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the urea structure could yield potent antimicrobial agents (source not provided).

Q & A

Q. What are the recommended safety protocols for handling 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. In case of inhalation, immediately move to fresh air and administer artificial respiration if necessary. Consult a physician and provide the SDS (Safety Data Sheet) for reference . Conduct risk assessments for exposure routes (dermal, inhalation) and implement fume hoods for synthesis steps involving volatile intermediates.

Q. What synthetic strategies are commonly employed for preparing urea derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the oxazolidinone ring via cyclization of a precursor (e.g., chloroethyl carbonate with amines).
  • Step 2 : Introduction of the phenylethyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Urea linkage formation using phenyl isocyanate or carbodiimide-mediated coupling .
    Monitor reaction progress using TLC or HPLC, and purify via recrystallization (e.g., THF/hexane systems) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm hydrogen environments (e.g., urea NH protons at δ 6.5–7.5 ppm).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₈N₃O₃⁺).
  • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtained (as demonstrated for analogous triazole-urea compounds) .

Advanced Research Questions

Q. What experimental design principles should guide the evaluation of this compound’s biological activity?

  • Methodological Answer : Adopt a randomized block design with split-plot arrangements for in vitro/in vivo studies:
  • Dose-response assays : Test concentrations (1–100 µM) against target enzymes (e.g., kinases) or cell lines.
  • Control groups : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO).
  • Replicates : Use ≥4 replicates to ensure statistical power, as seen in antioxidant activity studies of heterocyclic compounds .

Q. How can researchers resolve contradictions in reported biological activity data for similar urea derivatives?

  • Methodological Answer : Conduct meta-analysis with attention to variables:
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings altering binding affinity).
  • Assay conditions : Adjust pH, temperature, or solvent polarity to replicate conflicting studies.
  • Data normalization : Use Z-score transformations to account for inter-laboratory variability in IC₅₀ values .

Q. What computational methods are suitable for predicting this compound’s environmental fate and toxicity?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models:
  • EPI Suite : Estimate biodegradation half-life and bioaccumulation potential.
  • Derek Nexus : Predict ecotoxicity endpoints (e.g., aquatic LC₅₀) based on structural alerts (e.g., urea moiety).
    Validate predictions with experimental data from long-term environmental exposure studies .

Q. How does the oxazolidinone ring influence the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • pH variation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours.
  • Oxidative stress : Treat with H₂O₂ (0.3% v/v) to assess ring-opening susceptibility.
  • Analytical tools : Monitor degradation via UPLC-MS and compare with stable analogs (e.g., oxadiazole derivatives) .

Critical Analysis of Contradictions

  • Variability in Synthetic Yields : Differences in catalysts (e.g., Pd vs. Cu) and solvent purity may explain yield discrepancies. Systematically test catalysts from (e.g., dinaphthodioxaphosphepin derivatives) to optimize efficiency .
  • Biological Activity Inconsistencies : Compound 43j in showed anti-thyroid cancer activity, while analogs in had anti-inflammatory effects. Conduct target-specific assays (e.g., kinase profiling vs. COX-2 inhibition) to clarify mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.